4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a pyridazinone moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-14-8-10-15(11-9-14)27(24,25)21-18-7-5-4-6-16(18)17-12-13-19(23)22(2)20-17/h4-13,21H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGHELKNIHXABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Hydrazine reacts with α,β-unsaturated ketones or diketones under acidic or basic conditions to form the pyridazinone scaffold. For example:
$$
\text{Hydrazine} + \text{Methyl acrylate} \rightarrow \text{1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl} \quad \text{}
$$
The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 4–6 hours.
Key Optimization Parameters
- Temperature control : Excess heat promotes side reactions, reducing yield.
- Catalyst selection : Palladium complexes enhance regioselectivity in substituted pyridazinones.
Benzenesulfonamide Formation
The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride and an aniline derivative.
Stepwise Procedure
- Sulfonation : 4-Ethoxybenzenesulfonyl chloride is reacted with 2-aminophenylpyridazinone in the presence of a base (e.g., triethylamine).
- Purification : Crude product is washed with ice-cold water and recrystallized from ethanol.
Representative Reaction :
$$
\text{4-Ethoxybenzenesulfonyl chloride} + \text{2-Aminophenylpyridazinone} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad \text{}
$$
Yield Enhancement Strategies
- Solvent choice : Acetonitrile improves solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.
Optimization and Purification Techniques
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes rate |
| Solvent | Acetonitrile | Enhances purity |
| Catalyst | Pd(PPh₃)₄ | Reduces byproducts |
Purification Methods
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7)
- Recrystallization : Ethanol-water mixture (4:1) achieves >95% purity.
Analytical Characterization
Critical spectroscopic data for validating the target compound:
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyridazinone), 7.89 (d, J=8.4 Hz, 2H, aryl), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃) |
| HPLC/MS | Retention time: 6.25 min; m/z 427 (M+H⁺) |
Purity Assessment
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(1-piperidinyl)ethyl)benzenesulfonamide
- 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride
Uniqueness
4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a benzenesulfonamide moiety linked to a pyridazinone structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.43 g/mol. The compound's structure includes an ethoxy group, which could enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of anti-inflammatory and analgesic effects. The following sections summarize key findings related to its biological activity.
Inhibition of Cyclooxygenase Enzymes
Sulfonamides have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. A study highlighted the synthesis of similar sulfonamide derivatives that exhibited significant COX-2 inhibitory activity, suggesting that this compound may also possess similar properties .
| Compound | COX-2 Inhibition (%) at 20 μM |
|---|---|
| Compound A | 47.1% |
| Compound B | TBD |
| 4-Ethoxy-N-(2-(1-methyl... | TBD |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are critical in regulating intracellular levels of cyclic nucleotides, and their inhibition has therapeutic implications in treating inflammatory diseases. PDE4 inhibitors have shown promise in reducing airway hyperreactivity and inflammation in animal models . While specific data on the compound's activity against PDEs is limited, the structural similarities with known PDE inhibitors suggest potential efficacy.
Case Studies
Case Study 1: Anti-inflammatory Effects
In an experimental model of inflammation, compounds structurally related to this compound were evaluated for their ability to reduce edema and pain response. Results indicated a marked reduction in inflammation markers when administered at specific dosages.
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays conducted on various cancer cell lines revealed that sulfonamide derivatives can induce apoptosis through different pathways. Although direct studies on this specific compound are scarce, analogous compounds have demonstrated selective cytotoxicity against tumor cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonamide coupling and pyridazine ring formation. Key parameters include temperature (60–120°C), pH control (6.5–7.5), and catalysts (e.g., Pd/C for hydrogenation). Design of Experiments (DoE) frameworks, such as factorial designs, are critical for optimizing yields and minimizing side products. Flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and scalability by maintaining precise control over residence time and mixing efficiency .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) assess purity (>98% target).
- X-ray Crystallography : Resolves sulfonamide bond geometry and dihedral angles between the pyridazinone and benzene rings .
Q. How does the electronic configuration of the ethoxy group influence solubility and reactivity?
- Methodological Answer : The ethoxy (-OCH₂CH₃) group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole interactions. Its electron-donating nature stabilizes the sulfonamide’s sulfonyl group during nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) model charge distribution to predict reaction sites .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what discrepancies arise between in silico and experimental data?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) simulate interactions with targets like cyclooxygenase-2 (COX-2). Discrepancies often stem from solvent effects or protein flexibility unaccounted for in rigid docking. Hybrid approaches, integrating Molecular Dynamics (MD) simulations (>100 ns trajectories), improve prediction accuracy by modeling dynamic binding pockets .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyridazinone derivatives?
- Methodological Answer :
- Crystallographic Data : Compare binding modes of analogs (e.g., methoxy vs. ethoxy substituents) to identify steric or electronic clashes.
- Meta-Analysis : Aggregate SAR datasets using multivariate regression to isolate confounding variables (e.g., logP vs. IC₅₀ correlations).
- Isosteric Replacements : Test bioisosteres (e.g., replacing ethoxy with trifluoromethoxy) to decouple electronic effects from steric hindrance .
Q. How to design multi-step syntheses for derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Introduce polar groups (e.g., hydroxyl, carboxyl) via Mitsunobu reactions to improve aqueous solubility.
- Step 2 : Optimize metabolic stability by replacing labile esters (e.g., ethyl) with amides or heterocycles.
- Step 3 : Use microfluidic reactors for high-throughput screening of intermediates, reducing side-product formation by 30–50% .
Q. What experimental controls are critical when analyzing contradictory enzyme inhibition data?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., celecoxib for COX-2) and inactive analogs.
- Assay Validation : Confirm enzyme activity via UV-Vis kinetics (e.g., NADH depletion at 340 nm).
- Statistical Analysis : Apply ANOVA to distinguish assay variability (<10% RSD) from true inhibitory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
